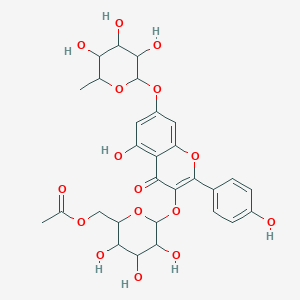
Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside is a flavonoid-7-o-glycoside, a class of phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to a carbohydrate moiety at the C7-position . This compound is known for its presence in various plants and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylated galactose and rhamnose derivatives. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of biotechnological approaches, such as microbial fermentation, may also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the flavonoid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and flavonoid chemistry.
Industry: Its fluorescent properties make it useful in developing fluorescent markers and sensors.
Mechanism of Action
The mechanism by which Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside exerts its effects involves several molecular targets and pathways:
Estrogen Receptors: The compound can bind to estrogen receptors, modulating estrogenic activity and potentially inhibiting estrogen-related diseases.
Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Signal Transduction Pathways: The compound can influence various signaling pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside is unique due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-Galactoside, 7-O-Rhamnoside: Another glycosylated form of kaempferol with different glycosidic linkages.
Quercetin 3-(2’‘-rhamnosyl-6’'-acetylgalactoside) 7-rhamnoside: A similar flavonoid with quercetin as the aglycone.
Kaempferol 7-galactoside 3-rutinoside: Another derivative with different sugar moieties.
These compounds share structural similarities but differ in their glycosylation patterns, which can influence their biological activities and applications.
Properties
CAS No. |
124097-45-6 |
|---|---|
Molecular Formula |
C29H32O16 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3 |
InChI Key |
GMYLPJSOUAYAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
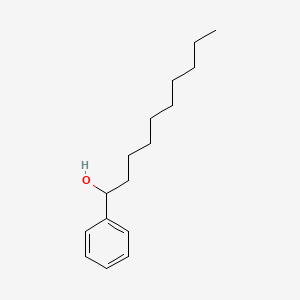
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

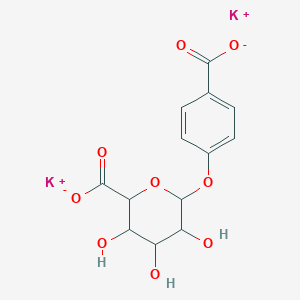

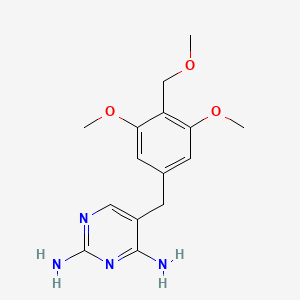
![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)
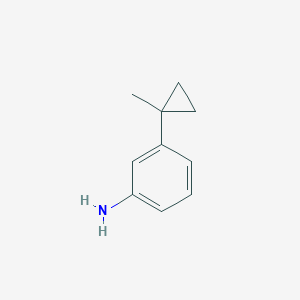
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)

![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)
